4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid
Description
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a synthetic small molecule featuring a benzoic acid core substituted at the para position with a methylene-linked 3-cyclopropyl-2-oxoimidazolidin moiety. This structure combines a polar carboxylic acid group with a conformationally constrained heterocyclic ring system. The cyclopropyl group introduces steric rigidity, which may enhance target selectivity and metabolic stability.
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
4-[(3-cyclopropyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C14H16N2O3/c17-13(18)11-3-1-10(2-4-11)9-15-7-8-16(14(15)19)12-5-6-12/h1-4,12H,5-9H2,(H,17,18) |
InChI Key |
DCCZJPNUWCGNEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(C2=O)CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropyl-substituted imidazolidinone. One common method includes the Ullmann-Goldberg coupling reaction, which is catalyzed by copper(I) oxide (Cu2O) in the absence of any ligand . The reaction conditions often involve the use of acetonitrile (MeCN) as the solvent, replacing the previously used 1,4-dioxane .
Industrial Production Methods
For large-scale production, the process is optimized to improve yield and reduce costs. The use of inexpensive catalysts like Cu2O and the reduction of reagent quantities are key improvements in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoic acid moiety, using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOH or K2CO3 in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Differences
- Core Heterocycle: The target compound contains a 2-oxoimidazolidin ring (saturated five-membered ring with two nitrogens), while the derivatives in feature a 4-oxo-3-thiazolidinyl ring (sulfur-containing five-membered ring).
- Substituents: The cyclopropyl group in the target compound contrasts with the arylidene (e.g., benzyloxybenzylidene) and arylimino (e.g., trifluoromethylphenylimino) groups in the thiazolidinyl derivatives. These differences influence electronic properties (e.g., electron-withdrawing CF₃ groups) and hydrophobicity .
Comparison with 3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic Acid
Structural Differences
- Substituent Position : The target compound’s substituent is at the para position of the benzoic acid, whereas 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzoic acid (CAS 937026-26-1) has meta-methoxy and para-imidazole groups .
- Heterocycle Type: The imidazole ring in ’s compound is aromatic and planar, contrasting with the non-aromatic, ketone-containing imidazolidinone in the target. This difference affects solubility and ionization (imidazole is more basic) .
Inferred Properties
- The methoxy group in ’s compound may enhance solubility via hydrogen bonding, while the methylimidazole could engage in π-stacking or coordinate metal ions. The target compound’s cyclopropyl group likely increases hydrophobicity, improving membrane permeability.
Biological Activity
4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid is a compound that has garnered attention in recent pharmaceutical research due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a benzoic acid moiety attached to a cyclopropyl-imidazolidin derivative. Its chemical formula is . The unique structural features of this compound contribute to its biological interactions.
Anticancer Activity
Research indicates that derivatives of benzoic acid, including those similar to 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid, exhibit significant cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of several derivatives against pancreatic cancer (PANC-1), breast cancer (MDA-MB-231), and neuroblastoma (SH-SY5Y) cell lines. The results showed varying degrees of effectiveness, with IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4a | PANC-1 | 1.2 |
| 4b | MDA-MB-231 | 19.9 |
| 4c | SH-SY5Y | 26.0 |
The most promising derivative exhibited an IC50 value of 1.2 µM against PANC-1 cells, suggesting strong anticancer potential .
The mechanism by which these compounds induce apoptosis in cancer cells involves the intrinsic apoptotic pathway. Key proteins such as BAX, caspase-3, and caspase-9 are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, indicating a shift towards programmed cell death .
Anti-inflammatory Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. A related compound derived from salicylic acid demonstrated significant reduction in inflammatory markers in LPS-induced rat models. The study reported decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β following treatment with the compound, indicating a potential mechanism involving COX inhibition .
Case Studies
A notable case study involved the synthesis and testing of various derivatives based on the core structure of 4-((3-Cyclopropyl-2-oxoimidazolidin-1-yl)methyl)benzoic acid. These derivatives were evaluated for their cytotoxicity across multiple cancer cell lines. The findings highlighted that modifications to the imidazolidin ring significantly impacted biological activity, with certain substitutions enhancing potency against specific cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
